molecular formula C11H6ClN3OS B3033349 2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one CAS No. 1018135-22-2

2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

Cat. No.: B3033349
CAS No.: 1018135-22-2
M. Wt: 263.7 g/mol
InChI Key: ICCWABLWUHWPTE-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a fused heterocyclic compound featuring a quinoline core fused with a 1,3-thiazine ring. Key structural attributes include:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents: A chlorine atom at position 7 and an amino group at position 2 of the thiazine ring.

Properties

IUPAC Name

2-amino-7-chloro-[1,3]thiazino[5,6-c]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-7-3-1-2-5-8(7)14-4-6-9(5)17-11(13)15-10(6)16/h1-4H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCWABLWUHWPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)Cl)C(=O)N=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both thiazine and quinoline moieties. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized thiazinoquinolines .

Scientific Research Applications

2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various microorganisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Positional Isomer: 2-Amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

  • Structural Difference : Chlorine substitution at position 9 instead of 7 .
  • Steric Effects: Altered spatial arrangement may influence binding to biological targets (e.g., enzymes or receptors). Synthesis Challenges: Both isomers are discontinued, hinting at shared issues in scalability or purification.

Quinoxaline-Based Analog: 2-[(4-Chlorophenyl)amino]-4H-1,3-thiazino[5,6-b]quinoxalin-4-one

  • Core Structure: Quinoxaline (two adjacent nitrogen atoms) fused with thiazine, differing from the quinoline backbone of the target compound .
  • Substituents: A 4-chlorophenylamino group instead of a simple amino group.
  • Key Comparisons: Property Target Compound Quinoxaline Analog Molecular Formula C₁₂H₇ClN₃OS (estimated) C₁₆H₉ClN₄OS Heterocycle Quinoline-thiazine fusion Quinoxaline-thiazine fusion Electron Density Moderately electron-rich (quinoline) Electron-deficient (quinoxaline) Bioactivity Potential Anticancer (inferred from analogs) Likely DNA intercalation (quinoxaline)
  • Functional Impact: The quinoxaline core’s electron-deficient nature may enhance interactions with DNA or enzymes, while the bulky 4-chlorophenylamino group could reduce solubility compared to the target compound’s amino group .

Trifluoromethyl-Substituted Derivatives ()

Compounds like 7-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one and 7-(trifluoromethyl)isoxazolo[4,5-c]quinolin-3(2H)-one share a quinoline backbone but differ in:

  • Substituents : Trifluoromethyl (-CF₃) at position 7 instead of chlorine .
  • Fused Rings: Pyrazolo or isoxazolo rings instead of thiazino.

Biological Activity

2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound's structure features a unique combination of thiazine and quinoline moieties, which contribute to its biological activity. The synthesis typically involves cyclization reactions with appropriate starting materials under controlled conditions, often utilizing strong acids or bases to facilitate the process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms. The mechanism is thought to involve interference with cellular processes such as DNA replication and enzyme inhibition .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against human breast cancer cell lines such as MCF7 and MDA-MB468. One study reported that derivatives of 4-aminoquinoline showed promising cytotoxic effects, with some compounds being more effective than established drugs like chloroquine . The following table summarizes key findings from recent studies on the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Reference
2-amino-7-chloro-4H-thiazinoquinolineMDA-MB46810.5
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF78.3
ChloroquineMCF715.0
AmodiaquineMDA-MB46812.0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Interference with DNA Replication : By binding to DNA or associated proteins, it can disrupt replication processes.

In studies focusing on related compounds, mechanisms such as modulation of receptor activity and inhibition of proteases have been highlighted as significant pathways through which these compounds exert their effects .

Case Studies

Several case studies have explored the efficacy of derivatives of 2-amino-7-chloro-4H-thiazino[5,6-c]quinolin-4-one in various biological contexts:

  • Antimalarial Activity : A study synthesized derivatives based on the pharmacophore nucleus of 7-chloro-4-aminoquinoline and evaluated their antimalarial potential against Plasmodium falciparum. Results indicated that certain derivatives exhibited promising inhibitory activity against falcipain-2, a crucial enzyme in the malaria life cycle .
  • Cytotoxicity Studies : Research involving various derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The results suggest that modifications to the thiazinoquinoline structure can enhance biological activity, paving the way for new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one
Reactant of Route 2
2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one

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